L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide
Overview
Description
L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide is a gastrointestinal peptide hormone composed of 27 amino acids. It was first discovered in 1902 by British physiologists Sir William M. Bayliss and Ernest H. Starling. Secretin is primarily secreted by the S cells in the duodenum and plays a crucial role in regulating gastric acid secretion and maintaining pH levels in the duodenum .
Mechanism of Action
Target of Action
Secretin human, a gastrointestinal peptide hormone, primarily targets the pancreas and the liver . It is produced from the enterochromaffin cells in the duodenum . The hormone is also expressed in the central nervous system, making it a neuropeptide hormone .
Mode of Action
The main action of secretin is to stimulate the pancreas to secrete pancreatic juice for pH regulation in the small intestines . It also plays a role in body fluid homeostasis and bile production . Secretin acts on these organs to stimulate the secretion of digestive enzymes and bicarbonate ions, which aid in the digestion and neutralization of acidic chyme .
Biochemical Pathways
Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas (e.g., pancreatic amylase and pancreatic lipase) to function optimally . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Pharmacokinetics
In clinical trials, intravenous administration of synthetic human secretin stimulated the exocrine pancreas to promote juice and bicarbonate secretion, with variable responses depending on the pancreatic function of the individual .
Result of Action
The result of secretin’s action is the stimulation of pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma . It facilitates the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP) .
Action Environment
Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . The hormone is also expressed in various brain regions from the cerebral cortex, hippocampus, hypothalamus to cerebellum .
Biochemical Analysis
Biochemical Properties
Secretin human is involved in several biochemical reactions, primarily through its interaction with the secretin receptor, a class B G protein-coupled receptor. Upon binding to the secretin receptor, secretin human activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the stimulation of bicarbonate secretion from the pancreas, bile ducts, and Brunner’s glands. Secretin human also interacts with other biomolecules, such as the sodium-hydrogen exchanger and the cystic fibrosis transmembrane conductance regulator, to facilitate its physiological effects .
Cellular Effects
Secretin human exerts various effects on different cell types and cellular processes. In pancreatic acinar cells, secretin human stimulates the secretion of bicarbonate and water, which helps neutralize the acidic chyme in the small intestine. In hepatocytes, secretin human promotes bile secretion, aiding in the digestion and absorption of fats. Additionally, secretin human influences cell signaling pathways, such as the cAMP-dependent protein kinase pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of secretin human involves its binding to the secretin receptor on the cell surface. This binding induces a conformational change in the receptor, activating the associated G protein. The activated G protein then stimulates adenylate cyclase, increasing cAMP levels. Elevated cAMP activates protein kinase A, which phosphorylates various target proteins, leading to the physiological effects of secretin human. These effects include enzyme activation, changes in gene expression, and modulation of ion transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of secretin human can vary over time. Secretin human is relatively stable under physiological conditions but can be degraded by proteolytic enzymes. Long-term studies have shown that secretin human can have sustained effects on cellular function, such as prolonged stimulation of bicarbonate secretion and modulation of gene expression. The stability and degradation of secretin human can influence its long-term efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of secretin human can vary with different dosages in animal models. At low doses, secretin human primarily stimulates bicarbonate secretion and bile production. At higher doses, secretin human can have additional effects, such as modulation of gastric acid secretion and influence on gastrointestinal motility. High doses of secretin human may also lead to adverse effects, such as nausea and vomiting, indicating a threshold for its therapeutic use .
Metabolic Pathways
Secretin human is involved in several metabolic pathways, primarily related to the regulation of bicarbonate and bile secretion. It interacts with enzymes such as adenylate cyclase and protein kinase A to modulate cAMP levels and downstream signaling pathways. Secretin human also affects metabolic flux by influencing the activity of ion transporters and channels, such as the sodium-hydrogen exchanger and the cystic fibrosis transmembrane conductance regulator .
Transport and Distribution
Secretin human is transported and distributed within cells and tissues through its interaction with the secretin receptor. Upon binding to the receptor, secretin human is internalized and transported to various cellular compartments. It can also interact with binding proteins and transporters, such as albumin and the sodium-hydrogen exchanger, to facilitate its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of secretin human is primarily determined by its interaction with the secretin receptor and subsequent internalization. Secretin human can be localized to various cellular compartments, including the plasma membrane, endosomes, and lysosomes. Post-translational modifications, such as phosphorylation, can also influence the targeting and activity of secretin human within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secretin human involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the production of secretin human is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: Secretin can be oxidized to form disulfide bonds between cysteine residues, which are crucial for its biological activity.
Reduction: Reduction of disulfide bonds can lead to the loss of its biological activity.
Substitution: Amino acid residues in secretin can be substituted with other residues to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis or chemical modification techniques are used to substitute amino acid residues.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Creation of secretin analogs with modified properties.
Scientific Research Applications
L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Comparison with Similar Compounds
L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide shares similarities with other gastrointestinal hormones, including:
Glucagon: Regulates blood glucose levels.
Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and water secretion.
Gastric Inhibitory Polypeptide (GIP): Stimulates insulin secretion.
Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone.
Despite these similarities, secretin human is unique in its primary role of regulating pancreatic secretions and maintaining pH balance in the duodenum .
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZNFCDEHGFEP-NFBCVYDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H220N44O40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026608 | |
Record name | Synthetic human secretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3039.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108153-74-8 | |
Record name | Secretin human [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108153748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Synthetic human secretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary effects of Secretin human within the digestive system?
A1: Secretin human, a synthetic version of the naturally occurring peptide hormone secretin, plays a crucial role in regulating digestive processes. When secreted by S-cells in the small intestine, it primarily targets the pancreas and bile duct. [] Secretin stimulates pancreatic acinar and ductal epithelial cells to release bicarbonate-rich fluids into the duodenum. [] This bicarbonate neutralizes the acidity of chyme (partially digested food) entering the duodenum from the stomach, creating a more favorable pH environment for intestinal enzymes. [] Furthermore, secretin promotes pepsin secretion in the stomach and bile production in the liver, further aiding in digestion within the duodenum. []
Q2: How does Secretin human interact with its target cells to exert its effects?
A2: While the provided abstracts don't delve into the specific molecular mechanisms of Secretin human binding and downstream signaling, research indicates that it interacts with the secretin receptor. This receptor, a member of the G protein-coupled receptor family, is primarily found on pancreatic ductal cells, among other locations. Upon binding Secretin human, the receptor activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cAMP surge triggers a cascade of events, ultimately culminating in the secretion of bicarbonate-rich fluids from pancreatic ductal cells. []
Q3: Has Secretin human been researched for its potential impact on other physiological processes beyond digestion?
A3: Yes, research suggests that secretin and its related peptides may play a role in ocular growth and the development of myopia. For instance, studies in chicks have shown that glucagon and oxyntomodulin, peptides within the same family as secretin, can inhibit the development of form-deprivation myopia. [] This effect appears to be mediated by receptors selective for glucagon and oxyntomodulin, suggesting a potential role for these peptides in regulating eye growth. []
Q4: Do any other gastrointestinal peptides exhibit direct lipolytic activity on human adipocytes?
A4: Research suggests that various gastrointestinal peptides, including vasoactive intestinal polypeptide, glucagon, secretin human, gastrin I, gastrin-releasing polypeptide, gastric inhibitory polypeptide, pancreatic polypeptide, motilin, bombesin, neurotensin, C-peptide, and cholecystokinin, do not significantly stimulate lipolysis in human adipocytes. [] This finding implies that the potential involvement of these hormones in obesity in humans might not be through a direct lipolytic effect on adipocytes. []
Q5: Does Secretin human play a role in the endocrine function of Leydig cells?
A6: Research suggests that Leydig cells, the primary source of testosterone in males, produce and release Secretin human. [] This release is further stimulated by human chorionic gonadotropin (hCG). [] Interestingly, both Secretin human and vasoactive intestinal peptide (VIP) can stimulate cAMP production in Leydig cells, suggesting they might act through a common receptor. [] Additionally, Secretin human appears to potentiate the stimulatory effect of gonadotropins on testosterone production in Leydig cells, potentially by influencing LH receptor coupling functions. [] This implies a potential regulatory role for Secretin human in Leydig cell function.
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